molecular formula C18H24N4O4 B11387147 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

Cat. No.: B11387147
M. Wt: 360.4 g/mol
InChI Key: FYWMRAPUELWSKR-UHFFFAOYSA-N
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Description

1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions. The resulting oxadiazole intermediate is then coupled with an allyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The oxadiazole ring and urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but has a different heterocyclic ring and functional groups.

    3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar in having the dimethoxyphenyl group, but differs in the rest of the structure.

Uniqueness

1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enyl-3-propylurea

InChI

InChI=1S/C18H24N4O4/c1-5-9-19-18(23)22(10-6-2)12-16-20-17(21-26-16)13-7-8-14(24-3)15(11-13)25-4/h6-8,11H,2,5,9-10,12H2,1,3-4H3,(H,19,23)

InChI Key

FYWMRAPUELWSKR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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